molecular formula C6H3Br2NO2 B110544 1,4-Dibromo-2-nitrobenzene CAS No. 3460-18-2

1,4-Dibromo-2-nitrobenzene

Cat. No. B110544
CAS RN: 3460-18-2
M. Wt: 280.9 g/mol
InChI Key: WRGKKASJBOREMB-UHFFFAOYSA-N
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Description

1,4-Dibromo-2-nitrobenzene is an important raw material and intermediate used in Organic Synthesis, Pharmaceuticals, Agrochemicals, and Dyestuff . It is also used as an application intermediate .


Synthesis Analysis

The synthesis of 1,4-Dibromo-2-nitrobenzene involves multiple steps. The nitro group is meta directing, which means that the first step needs to be the nitration and not the bromination . Also, the conversion of the nitro group to an amine must occur last because the amine group is ortho/para directing .


Molecular Structure Analysis

The molecular formula of 1,4-Dibromo-2-nitrobenzene is C6H3Br2NO2 . Its molecular weight is 360.806 . The IUPAC Standard InChIKey is WRGKKASJBOREMB-UHFFFAOYSA-N .


Chemical Reactions Analysis

The chemical reactions of 1,4-Dibromo-2-nitrobenzene involve the nitro group, which is meta directing. This means that the first step needs to be the nitration and not the bromination . Also, the conversion of the nitro group to an amine must occur last because the amine group is ortho/para directing .


Physical And Chemical Properties Analysis

1,4-Dibromo-2-nitrobenzene has a molecular weight of 360.806 . It appears as a crystalline powder or powder with a color ranging from white to cream to yellow . The melting point is between 81-86°C .

Scientific Research Applications

, allows it to act as an electrophile in various substitution reactions. .

Pharmaceuticals

In the pharmaceutical industry, 1,4-Dibromo-2-nitrobenzene serves as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its nitro group can be reduced to an amine, providing a pathway to synthesize compounds with potential therapeutic effects .

Agrochemicals

This compound is also utilized in the development of agrochemicals. The bromine atoms present in 1,4-Dibromo-2-nitrobenzene can be used to create novel pesticides and herbicides, contributing to the protection of crops from pests and diseases .

Dyestuff

The nitro group of 1,4-Dibromo-2-nitrobenzene is a chromophore, which makes it useful in the production of dyes. It can be involved in creating compounds that impart color to textiles and other materials .

High-Performance Liquid Chromatography (HPLC)

As an application intermediate, 1,4-Dibromo-2-nitrobenzene is used in HPLC methods for the analysis of complex mixtures. Its properties allow it to serve as a standard or a derivative reagent for the quantification of various substances .

Nuclear Magnetic Resonance (NMR) Spectroscopy

In NMR spectroscopy, 1,4-Dibromo-2-nitrobenzene can be used as a reference compound. Its distinct chemical shifts can help in the identification and analysis of molecular structures in research samples .

Inhibitory and Toxicity Studies

2,5-Dibromonitrobenzene: has been used in studies against Tetrahymena pyriformis due to its inhibitory and toxicity activities. This application is crucial for understanding the environmental impact of halogen-substituted nitrobenzenes .

Material Science

The compound’s ability to act as a building block for more complex structures makes it significant in material science. Researchers can explore the creation of new materials with desired properties, such as increased durability or specific electrical conductivities .

Mechanism of Action

Target of Action

It’s known that nitrobenzenes are often used in the synthesis of pharmaceuticals and dyes . They can participate in various chemical reactions, suggesting they could interact with a wide range of molecular targets.

Mode of Action

Nitrobenzenes generally undergo reactions such as nitration, conversion from the nitro group to an amine, and bromination . These reactions suggest that 1,4-Dibromo-2-nitrobenzene could interact with its targets by donating or accepting functional groups, thereby altering the targets’ chemical properties and biological functions.

Biochemical Pathways

Given its chemical structure, it might be involved in electrophilic aromatic substitution reactions . These reactions could potentially affect various biochemical pathways, depending on the specific targets and the cellular context.

Pharmacokinetics

Its lipophilicity (log po/w) is estimated to be 185, suggesting it could potentially cross biological membranes . Its water solubility is relatively low, which could impact its bioavailability .

Result of Action

It’s known that 2,5-dibromonitrobenzene exhibits inhibitory and toxicity activities against tetrahymena pyriformis , suggesting it could have cytotoxic effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1,4-Dibromo-2-nitrobenzene. For instance, its stability could be affected by storage conditions . Furthermore, its action and efficacy could be influenced by factors such as pH, temperature, and the presence of other chemical substances in the environment.

Safety and Hazards

1,4-Dibromo-2-nitrobenzene is considered hazardous. It causes skin irritation and serious eye irritation. It may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

1,4-dibromo-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2NO2/c7-4-1-2-5(8)6(3-4)9(10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRGKKASJBOREMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20188172
Record name 1,4-Dibromo-2-nitrobenzene
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Molecular Weight

280.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3460-18-2
Record name 2,5-Dibromonitrobenzene
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Record name 1,4-Dibromo-2-nitrobenzene
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Record name 1,4-Dibromo-2-nitrobenzene
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Record name 1,4-dibromo-2-nitrobenzene
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Record name 1,4-Dibromo-2-nitrobenzene
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Synthesis routes and methods

Procedure details

1,4-Dibromobenzene (25 g) was dissolved in concentrated sulfuric acid (30 ml). Thereto was added dropwise under ice cooling a mixed solution of concentrated sulfuric acid (30 ml)/nitric acid (8.9 ml). After 14 hours at room temperature, the reaction mixture was poured into ice water, was mixed with potassium carbonate and was extracted with ethyl acetate. The extract was washed successively with an aqueous solution of potassium bicarbonate and an aqueous saturated solution of sodium chloride, was dried (anhydrous magnesium sulfate) and was then concentrated. The residue was subjected to purification using silica gel column chromatography (hexane) to obtain 1,4-dibromo-2-nitrobenzene (13.3 g) as light yellow crystals.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
8.9 mL
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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